molecular formula C8H6N2OS B7910576 3-phenyl-2H-1,2,4-thiadiazol-5-one

3-phenyl-2H-1,2,4-thiadiazol-5-one

Cat. No.: B7910576
M. Wt: 178.21 g/mol
InChI Key: RPGVJHOPAAGFGC-UHFFFAOYSA-N
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Description

Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product obtained by [specific purification method].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Reduced by [reducing agents] to yield [reduced product].

    Substitution: Participates in substitution reactions with [specific reagents], resulting in [substituted product].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituting agent], [catalyst], [temperature].

Major Products: The major products formed from these reactions are [list of products], each with distinct properties and applications.

Scientific Research Applications

Compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects in [specific diseases].

    Industry: Utilized in the production of [industrial products] and as an additive in [specific processes].

Mechanism of Action

The mechanism by which compound “3-phenyl-2H-1,2,4-thiadiazol-5-one” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [specific target] and modulates [specific pathway], leading to [biological effect]. This mechanism is crucial for its applications in [specific field].

Comparison with Similar Compounds

    Compound A: Shares [similarity] but differs in [specific aspect].

    Compound B: Known for [specific property], making it distinct from “3-phenyl-2H-1,2,4-thiadiazol-5-one”.

    Compound C: Used in [specific application], highlighting the uniqueness of “this compound”.

Uniqueness: Compound “this compound” stands out due to its [unique property], which makes it particularly valuable in [specific application].

Properties

IUPAC Name

3-phenyl-2H-1,2,4-thiadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGVJHOPAAGFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)SN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)SN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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